molecular formula C13H19N3O B1429149 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline CAS No. 1395030-33-7

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

Cat. No.: B1429149
CAS No.: 1395030-33-7
M. Wt: 233.31 g/mol
InChI Key: NSMYDEYAHKTAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is a synthetic compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol This compound is known for its unique structure, which includes an oxetane ring attached to a piperazine ring, further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline typically involves the reaction of oxetane derivatives with piperazine and aniline under controlled conditions. One common method involves the nucleophilic substitution reaction where oxetane is reacted with piperazine to form an intermediate, which is then coupled with aniline . The reaction conditions often require a solvent such as dichloromethane or ethanol and may be catalyzed by acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, which may be crucial for its biological activity. The piperazine and aniline groups can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperazinyl)aniline: Similar structure but lacks the oxetane ring.

    4-(4-(Methoxyphenyl)piperazin-1-yl)aniline: Contains a methoxy group instead of an oxetane ring.

Uniqueness

The presence of the oxetane ring in 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline distinguishes it from similar compounds. This structural feature can impart unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[4-(oxetan-3-yl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-1-3-12(4-2-11)15-5-7-16(8-6-15)13-9-17-10-13/h1-4,13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMYDEYAHKTAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395030-33-7
Record name 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

X-ray powder diffraction (XRPD) analysis of the monomesylate (MSA) and succinate forms of the compound of Example 2 herein were conducted on a diffractometer (PANanalytical XPERT-PRO, PANalytical B.V., Almelo, Netherlands) using copper radiation (Cu Kα, λ=1.5418 Å). Samples were prepared for analysis by depositing the powdered sample in the center of an aluminum holder equipped with a zero background plate. The generator was operated at a voltage of 45 kV and amperage of 40 mA. Slits used were Soller 0.02 rad., antiscatter 1.0°, and divergence. The sample rotation speed was 2 sec. Scans were performed from 2 to 40° 2-theta. Data analysis was performed by X'Pert Highscore version 2.2c (PANalytical B.V., Almelo, Netherlands) and X'Pert data viewer version 1.2d (PANalytical B.V., Almelo, Netherlands). The XRPD patterns for Mono MSA Forms I & II were obtained using the instrument setting as follows: 45 KV, 40 mA, Cu Kα, λ=1.5418 Å, scan range 2.-40°, step size 0.0167°, counting time: 15.875 s. The XRPD patterns for Succinate Forms I & II were obtained using the instrument setting as follows: 45 KV, 40 mA, Cu Kα, λ=1.5418 Å, scan range 2.-40°, step size 0.0084°, counting time: 95.250 s.
[Compound]
Name
monomesylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
XPERT-PRO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2.2c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1.2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Name

Synthesis routes and methods II

Procedure details

A 250-mL round-bottomed flask was purged with nitrogen and charged with 117d (1.5 g, 5.7 mmol), 10% palladium on carbon (50% wet, 750 mg), and ethanol (60 mL). The flask was evacuated, charged with hydrogen gas, and stirred at room temperature for 15 h. The hydrogen was then evacuated and nitrogen charged into the flask. The catalyst was removed by filtration through a pad of Celite and the filtrate was concentrated under reduced pressure to afford 117e (1.2 g, 90%), which was used in the next step without further purification. MS: [M+H]+ 234
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.